2-Chloro-6-nitro-4-(trifluoromethyl)aniline 2-Chloro-6-nitro-4-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 57729-79-0
VCID: VC1995192
InChI: InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(F)(F)F
Molecular Formula: C7H4ClF3N2O2
Molecular Weight: 240.57 g/mol

2-Chloro-6-nitro-4-(trifluoromethyl)aniline

CAS No.: 57729-79-0

Cat. No.: VC1995192

Molecular Formula: C7H4ClF3N2O2

Molecular Weight: 240.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-nitro-4-(trifluoromethyl)aniline - 57729-79-0

Specification

CAS No. 57729-79-0
Molecular Formula C7H4ClF3N2O2
Molecular Weight 240.57 g/mol
IUPAC Name 2-chloro-6-nitro-4-(trifluoromethyl)aniline
Standard InChI InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2
Standard InChI Key JLWRJMVXRUKFPA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

2-Chloro-6-nitro-4-(trifluoromethyl)aniline is a substituted aniline with the molecular formula C7H4ClF3N2O2 and a molecular weight of 240.57 g/mol . It is characterized by an aniline structure with three key substituents: a chloro group at position 2, a nitro group at position 6, and a trifluoromethyl group at position 4. This combination of electron-withdrawing groups creates a unique electronic environment that influences its chemical behavior.

Chemical Identifiers

The compound is identified through various standardized identifiers as shown in Table 1:

IdentifierValue
CAS Number57729-79-0
Molecular FormulaC7H4ClF3N2O2
Molecular Weight240.57 g/mol
IUPAC Name2-chloro-6-nitro-4-(trifluoromethyl)aniline
MDL NumberMFCD00042153
PubChem CID2734081
InChI KeyJLWRJMVXRUKFPA-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1N+[O-])N)Cl)C(F)(F)F

Table 1: Chemical Identifiers of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline

The compound is also known by several synonyms, including 4-Amino-3-chloro-5-nitrobenzotrifluoride, 6-chloro-2-nitro-4-trifluoromethyl phenylamine, and 2-chloro-4-trifluoromethyl-6-nitroaniline .

Physical Properties

2-Chloro-6-nitro-4-(trifluoromethyl)aniline typically appears as orange crystals or crystalline powder . Its key physical properties are summarized in Table 2:

PropertyValue
Physical StateCrystals or crystalline powder
ColorOrange
Melting Point63-67°C
Boiling Point286°C at 760 mmHg
Density1.614 g/cm³
Flash Point126.7°C
Vapor Pressure0.00272 mmHg at 25°C
Refractive Index1.542

Table 2: Physical Properties of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline

The compound's relatively high melting and boiling points are consistent with its aromatic structure and the presence of functional groups capable of intermolecular hydrogen bonding through its amino group.

Synthesis and Production

The preparation of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline involves specific chemical processes that can be implemented at both laboratory and industrial scales. Understanding these synthetic pathways is crucial for researchers and manufacturers working with this compound.

Laboratory Synthesis

The typical laboratory synthesis of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline involves the nitration of 2-Chloro-4-(trifluoromethyl)aniline. This process employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. The reaction mechanism involves electrophilic aromatic substitution, where the nitronium ion (NO2+) attacks the aromatic ring, preferentially at the position ortho to the amino group. The reaction scheme can be represented as:

2-Chloro-4-(trifluoromethyl)aniline + HNO3/H2SO4 → 2-Chloro-6-nitro-4-(trifluoromethyl)aniline

The nitration reaction yields the desired product along with potential by-products that require purification, typically through recrystallization techniques to achieve high purity levels.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline follows similar nitration processes but with optimized reaction conditions to maximize yield and minimize by-products. Industrial production employs continuous flow reactors instead of batch processes, allowing for better temperature control and reaction efficiency.

Advanced purification methods, including automated crystallization systems and chromatographic techniques, ensure the production of high-purity compound suitable for research and commercial applications. The industrial process also incorporates strict quality control measures to maintain consistency across production batches.

Chemical Reactivity

2-Chloro-6-nitro-4-(trifluoromethyl)aniline displays characteristic reactivity patterns influenced by its functional groups. Understanding these reactions is essential for its application in organic synthesis.

Types of Reactions

The compound can participate in various reaction types based on its functional groups:

  • Reduction Reactions: The nitro group can be reduced to form amino derivatives using reducing agents. This transformation is particularly important in the synthesis of diamino compounds.

  • Nucleophilic Aromatic Substitution: The chloro group, activated by the electron-withdrawing nitro and trifluoromethyl groups, can undergo substitution with various nucleophiles to introduce new functional groups.

  • Acetylation Reactions: The amino group can undergo acetylation to form N-substituted derivatives, which serves as a protection strategy and provides access to more complex molecular structures.

  • Coupling Reactions: The compound can participate in various coupling reactions, serving as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Common Reagents and Conditions

The reactivity of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline with common reagents is summarized in Table 3:

Reaction TypeReagentsConditionsMajor Products
ReductionH2, Pd/CRoom temperature, atmospheric pressure2-Chloro-6-amino-4-(trifluoromethyl)aniline
Nucleophilic SubstitutionAmines, thiolsBase (e.g., NaOH), elevated temperatureSubstituted derivatives
AcetylationAcetic anhydridePyridine, room temperatureN-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Halogen ExchangeKF, CsFPolar aprotic solvent, heat2-Fluoro-6-nitro-4-(trifluoromethyl)aniline

Table 3: Reactivity Profile of 2-Chloro-6-nitro-4-(trifluoromethyl)aniline

The reactivity patterns demonstrate the compound's versatility as a chemical intermediate in various synthetic pathways.

Applications

2-Chloro-6-nitro-4-(trifluoromethyl)aniline finds applications in several fields, primarily as a chemical intermediate and building block in organic synthesis.

Research Applications

In scientific research, this compound serves as:

  • Building Block for Organic Synthesis: The compound is utilized as a starting material for the synthesis of more complex organic molecules with potential applications in pharmaceuticals and agrochemicals.

  • Intermediates in Pharmaceutical Development: The unique combination of functional groups makes it valuable in the synthesis of pharmaceutical intermediates, particularly those requiring fluorinated aromatic moieties.

  • Agricultural Research: Studies have reported effective concentrations (EC50) ranging from 0.28 to 36.9 μg/mL against various fungal pathogens, highlighting its potential viability for agricultural applications.

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